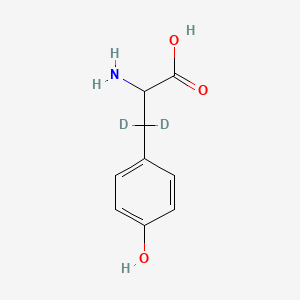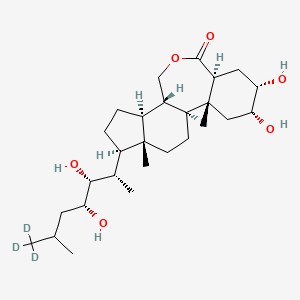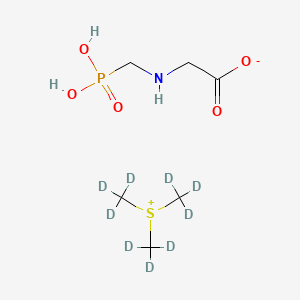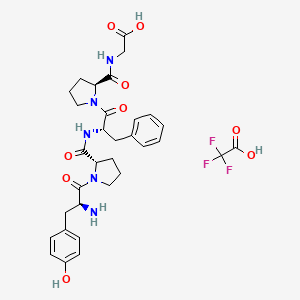
Navtemadlin-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Navtemadlin-d7, also known as AMG 232-d7 or KRT-232-d7, is a deuterium-labeled version of Navtemadlin. Navtemadlin is a potent, selective, and orally available inhibitor of the interaction between the tumor suppressor protein p53 and the E3 ubiquitin-protein ligase MDM2. This compound is primarily used in cancer research due to its ability to restore p53 activity and induce apoptosis in tumors with wild-type p53 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Navtemadlin-d7 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the Navtemadlin molecule. The synthesis involves the selective deuteration of specific hydrogen atoms in the Navtemadlin structure. This process typically requires the use of deuterated reagents and solvents under controlled reaction conditions to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated compounds safely and efficiently. The production process must adhere to strict quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Navtemadlin-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Navtemadlin-d7 has several scientific research applications, including:
Cancer Research: this compound is used to study the inhibition of the p53-MDM2 interaction, which is crucial for reactivating p53 in tumors with wild-type p53. .
Drug Development: The compound is used in the development of new cancer therapies, particularly for tumors that are resistant to conventional treatments.
Pharmacokinetic Studies: Deuterium labeling in this compound allows researchers to study the pharmacokinetics and metabolic profiles of the compound more accurately.
Combination Therapies: This compound is investigated in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms.
Mecanismo De Acción
Navtemadlin-d7 exerts its effects by inhibiting the interaction between p53 and MDM2. This inhibition restores the activity of p53, a tumor suppressor protein that regulates various cellular processes, including cell cycle arrest, apoptosis, and DNA repair. By reactivating p53, this compound induces apoptosis in cancer cells with wild-type p53, leading to tumor growth inhibition .
Comparación Con Compuestos Similares
Navtemadlin-d7 is compared with other MDM2 inhibitors, such as:
This compound stands out due to its high potency, selectivity, and oral bioavailability, making it a promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C28H35Cl2NO5S |
|---|---|
Peso molecular |
575.6 g/mol |
Nombre IUPAC |
2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfonyl)-3-methylbutan-2-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1/i3D3,4D3,18D |
Clave InChI |
DRLCSJFKKILATL-HQONJYMCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])S(=O)(=O)C[C@H](C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



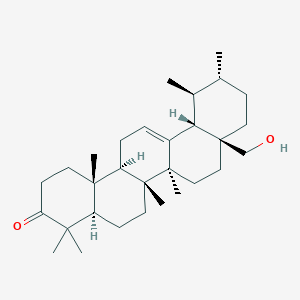
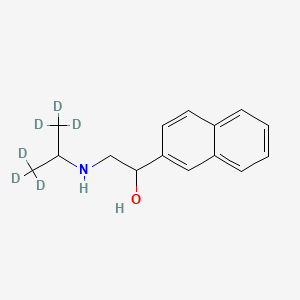
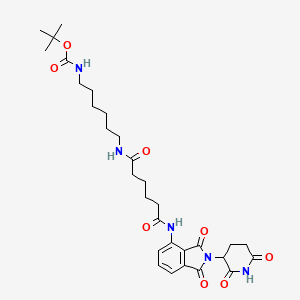
![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
